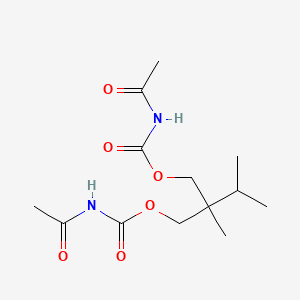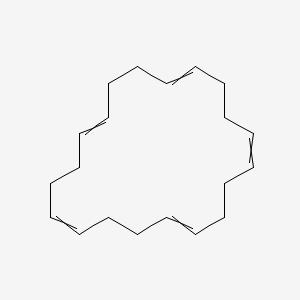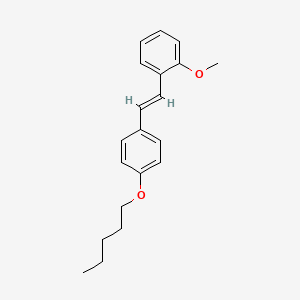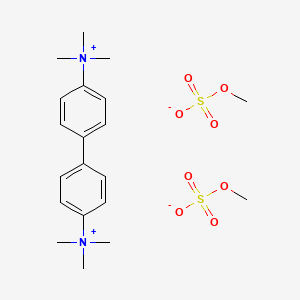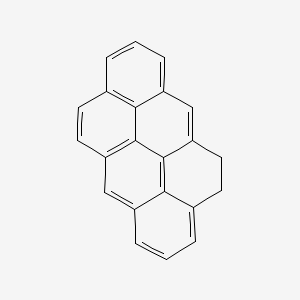
4,5-Dihydroanthanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydroanthanthrene is a hydrogenated derivative of anthanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the addition of hydrogen atoms to the anthanthrene structure, resulting in a partially saturated hydrocarbon. It is known for its stability and non-carcinogenic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,5-Dihydroanthanthrene can be synthesized through the catalytic hydrogenation of anthanthrene. This process involves the use of a catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The reaction typically proceeds as follows: [ \text{Anthanthrene} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale hydrogenation reactors. These reactors operate under controlled conditions to ensure the efficient conversion of anthanthrene to this compound. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dihydroanthanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthanthrene quinones using oxidizing agents like potassium permanganate.
Reduction: Further hydrogenation can lead to more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Anthanthrene quinones.
Reduction: More saturated hydrocarbon derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydroanthanthrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the hydrogenation of polycyclic aromatic hydrocarbons.
Biology: Its non-carcinogenic nature makes it a suitable compound for studying the biological effects of polycyclic hydrocarbons without the risk of inducing cancer.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of its stability and non-toxic properties.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism by which 4,5-Dihydroanthanthrene exerts its effects is primarily through its interaction with molecular targets in biological systems. Its stability and non-reactive nature allow it to be used in studies without causing significant biological disruption. The pathways involved include its metabolism and potential interactions with cellular components, although detailed mechanisms are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Anthanthrene: The parent compound, which is fully aromatic and more reactive.
1,2,3,7,8,9-Hexahydroanthanthrene: Another hydrogenated derivative with more hydrogen atoms added.
5,6-Dihydro-7,12-dimethylbenz(a)anthracene: A related compound with additional methyl groups and hydrogenation.
Uniqueness: 4,5-Dihydroanthanthrene is unique due to its specific hydrogenation pattern, which imparts stability and non-carcinogenic properties. This makes it particularly valuable for research applications where non-toxic and stable compounds are required .
Eigenschaften
CAS-Nummer |
35281-32-4 |
|---|---|
Molekularformel |
C22H14 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(21),2(11),3(8),4,6,9,12,14,16,20(22)-decaene |
InChI |
InChI=1S/C22H14/c1-3-13-7-9-18-12-16-6-2-4-14-8-10-17-11-15(5-1)19(13)21(18)22(17)20(14)16/h1-7,9,11-12H,8,10H2 |
InChI-Schlüssel |
HIXDHRFUXBDMNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC3=CC=CC4=C3C5=C(C=C4)C=C6C=CC=C1C6=C25 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


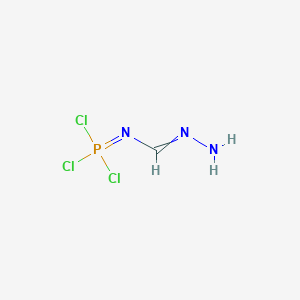
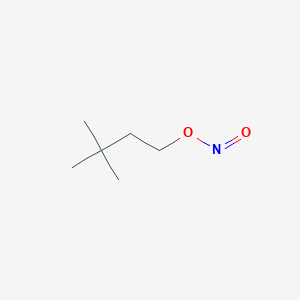
![(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B14684717.png)
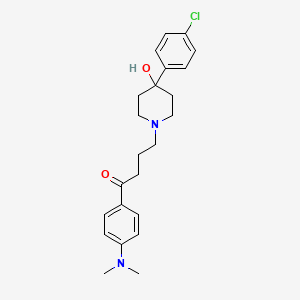
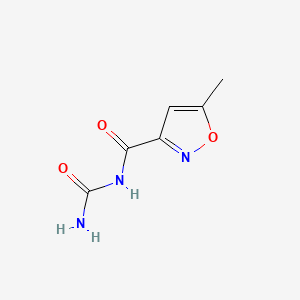
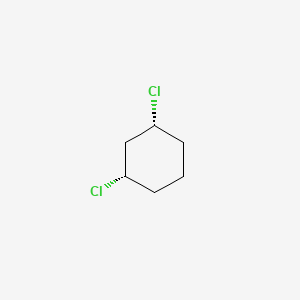
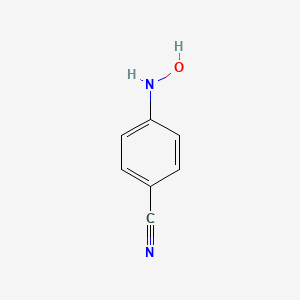
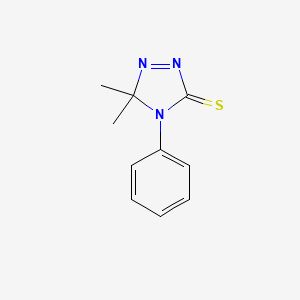
![2,2'-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide)](/img/structure/B14684760.png)
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)-](/img/structure/B14684762.png)
